4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester group. It is widely used as an intermediate in various organic synthesis reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a trifluoromethyl-substituted phenyl group to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acid derivatives, borates, and boron-containing alcohols. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)ethenyl)-1,3,2-dioxaborolane apart from these similar compounds is its trifluoromethyl-substituted phenyl group. This substitution enhances the compound’s reactivity and stability, making it particularly useful in various synthetic applications .
Properties
Molecular Formula |
C15H18BF3O2 |
---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-7-6-8-12(9-11)15(17,18)19/h6-9H,1H2,2-5H3 |
InChI Key |
WMPUCRUKCKUVRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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